molecular formula C13H19FN2 B1438345 2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline CAS No. 1095039-92-1

2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline

Cat. No.: B1438345
CAS No.: 1095039-92-1
M. Wt: 222.3 g/mol
InChI Key: GFCMZKPBRVDPOT-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline is a useful research compound. Its molecular formula is C13H19FN2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its piperidine ring and a fluorine atom attached to the aniline moiety. Its chemical structure can be represented as follows:

C12H16FN=C10H12FN+C2H4\text{C}_{12}\text{H}_{16}\text{F}\text{N}=\text{C}_{10}\text{H}_{12}\text{F}\text{N}+\text{C}_2\text{H}_4

Target Receptors : Similar compounds have shown a tendency to interact with various receptors, including opioid receptors and P2X3 receptors. The interaction with these receptors can lead to significant biological effects, such as analgesia and modulation of pain pathways.

Biochemical Pathways : The compound may undergo metabolic transformations typical of piperidine derivatives, such as hydroxylation and N-dealkylation, influencing its pharmacokinetic properties and biological activity.

Analgesic Effects

Research indicates that compounds with structural similarities to this compound may exhibit analgesic properties. For instance, studies on P2X3 receptor antagonists have demonstrated their efficacy in reducing pain responses in animal models. The compound's interaction with P2X3 receptors could potentially lead to enhanced analgesic effects, which warrants further investigation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the aniline ring significantly affect the biological activity of related compounds. For example, halogen substitutions can enhance binding affinity and selectivity for target receptors. A comparative analysis of various derivatives has shown that fluorine substitution at specific positions can increase metabolic stability while maintaining or enhancing biological activity.

Compound IC50 (nM) Selectivity Activity Type
This compoundTBDTBDAnalgesic
Compound A375P2X3 > P2X2/3Anti-nociceptive
Compound BTBDTBDAntidepressant

Case Studies

  • P2X3 Receptor Antagonism : In a study focused on P2X3 receptor antagonists, a structurally similar compound demonstrated significant anti-nociceptive effects in neuropathic pain models. This suggests that this compound may share similar properties worthy of exploration in pain management therapies .
  • Behavioral Studies : Behavioral assays involving related piperidine derivatives have indicated potential anxiolytic effects, hinting at broader neurological implications for compounds like this compound .

Properties

IUPAC Name

2-(2-ethylpiperidin-1-yl)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(14)9-12(13)15/h6-7,9,11H,2-5,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCMZKPBRVDPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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